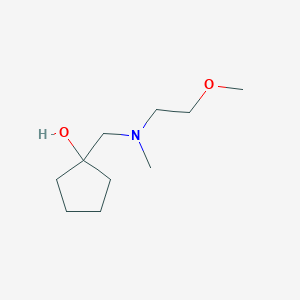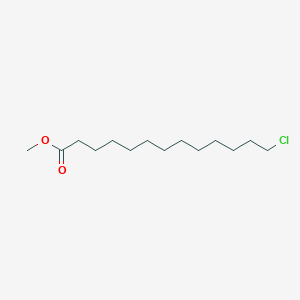
13-Chlorotridecanoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 13-chlorotridecanoate is an organic compound with the molecular formula C14H27ClO2 It is a chlorinated fatty acid methyl ester, which means it is derived from a fatty acid with a chlorine atom attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 13-chlorotridecanoate can be synthesized through several methods. One common approach involves the chlorination of tridecanoic acid, followed by esterification with methanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:
Chlorination: Tridecanoic acid is reacted with chlorine gas in the presence of a catalyst to produce 13-chlorotridecanoic acid.
Esterification: The 13-chlorotridecanoic acid is then reacted with methanol in the presence of sulfuric acid to yield methyl 13-chlorotridecanoate.
Industrial Production Methods
In an industrial setting, the production of methyl 13-chlorotridecanoate may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 13-chlorotridecanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of tridecanoic acid methyl ester. This reaction typically requires a reducing agent such as lithium aluminum hydride.
Oxidation Reactions: Methyl 13-chlorotridecanoate can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Various substituted tridecanoate esters.
Reduction: Tridecanoic acid methyl ester.
Oxidation: Hydroxylated or carbonylated derivatives of methyl 13-chlorotridecanoate.
Scientific Research Applications
Methyl 13-chlorotridecanoate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies of lipid metabolism and the effects of chlorinated fatty acids on biological systems.
Medicine: Research into the potential therapeutic applications of chlorinated fatty acids, including their antimicrobial and anti-inflammatory properties.
Industry: Methyl 13-chlorotridecanoate is used in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of methyl 13-chlorotridecanoate depends on its specific application. In biological systems, it may interact with cellular membranes and enzymes, affecting lipid metabolism and signaling pathways. The chlorine atom in the compound can influence its reactivity and interactions with other molecules, potentially enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 13-methyltetradecanoate: Another fatty acid methyl ester with a similar structure but without the chlorine atom.
Methyl 13-methyldodecanoate: A shorter-chain fatty acid methyl ester with similar properties.
Uniqueness
Methyl 13-chlorotridecanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H27ClO2 |
|---|---|
Molecular Weight |
262.81 g/mol |
IUPAC Name |
methyl 13-chlorotridecanoate |
InChI |
InChI=1S/C14H27ClO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h2-13H2,1H3 |
InChI Key |
KABAILADUUZJOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


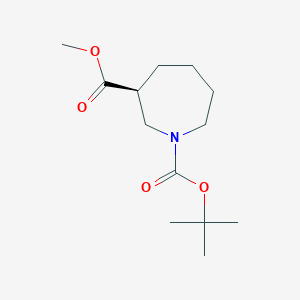
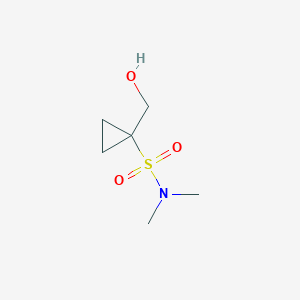
![Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12991296.png)
![tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12991301.png)

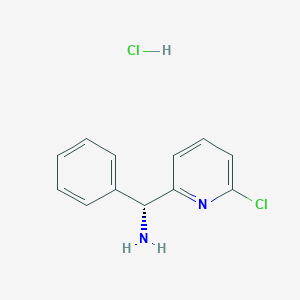
![(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12991317.png)
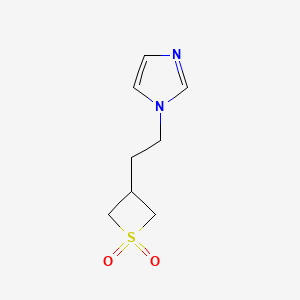

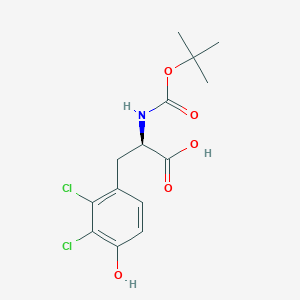
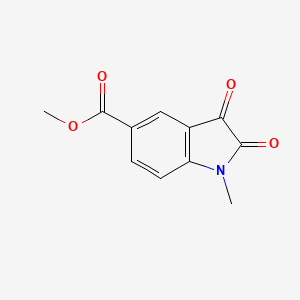
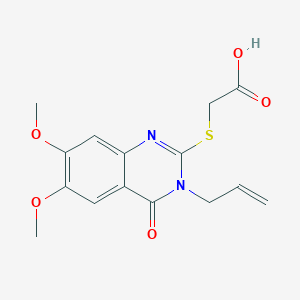
![anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B12991346.png)
